molecular formula C16H14O5 B1582553 Poriol CAS No. 14348-16-4

Poriol

Cat. No. B1582553
CAS RN: 14348-16-4
M. Wt: 286.28 g/mol
InChI Key: SLFZBNOERHGNMI-UHFFFAOYSA-N
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Description

Poriol is a C-methylated flavanone, a type of flavonoid . It is found in Pseudotsuga menziesii (Douglas fir) in reaction to infection by Poria weirii .


Synthesis Analysis

An alternative method for the synthesis of 6-C-methylnaringenin (poriol) using C-methylphloracetophenone 6-methyl ether (VIb) and p-hydroxybenzaldehyde has been proposed, enabling its demethylation to 6-C-methylnaringen .


Molecular Structure Analysis

Poriol has a molecular formula of C16H14O5 . Its average mass is 286.279 Da and its monoisotopic mass is 286.084137 Da .


Physical And Chemical Properties Analysis

Poriol has a molar mass of 286.283 g·mol−1 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results .

Scientific Research Applications

Mechanobiology in Bone Tissue Engineering

Poriol, in the context of mechanobiology, aids in understanding the mechanics of cell physiology and pathology. This understanding has crucial implications for bone physiology and pathology studies, and for guiding strategies in regenerating the structural and functional features of bone. Researchers can adjust the micro-mechanical environment on cells by tuning either the applied load or the design of the scaffold pore geometries, significantly impacting mechanobiological studies in vitro (Zhao et al., 2021).

Plant Biology

In the field of plant biology, research on Poriol has revealed insights into the functional roles of differentially regulated Poriol isoforms in Arabidopsis thaliana. The study of T-DNA tagged null mutants of porB and porC showed their interchangeable and redundant functions in developed plants. This research enhances our understanding of plant growth, particularly in light-related processes (Masuda et al., 2003).

Environmental Remediation

In environmental remediation, Poriol plays a significant role in adsorbing pollutants. Studies have shown that porous minerals like sepiolite and zeolite, which are highly porous, are effective in removing colored textile dyes from wastewaters, showcasing Poriol's potential in water treatment and pollution control (Ozdemir et al., 2004).

Design and Synthesis of Porous Organic Materials

Research on Poriol has led to significant advancements in the design and synthesis of porous organic materials, relevant for gas sorption, catalysis, energy storage, and various other applications. This encompasses understanding the strategic evolution and tunable characteristics of these materials, playing a pivotal role in various scientific and technological fields (Das et al., 2017).

Orthobiologics and Tissue Engineering

Poriol is crucial in orthobiologics, particularly in cell-based therapies and biomaterials for musculoskeletal tissue repair and regeneration. Porous glass microspheres derived from Poriol have shown potential in encapsulating and delivering stem cells, highlighting its significance in regenerative medicine (Hossain et al., 2018).

Multifunctional Material Platforms

Poriol polymers have diverse applications, including in gas adsorption/storage, environmental remediation, energy, optoelectronics, and health. The unique pore structures and versatile skeletons of these polymers contribute to breakthroughs in various scientific areas (Wu et al., 2018).

Biomedical and Electronic Applications

In biomedical and electronic fields, Poriol-based materials like PolyHIPEs offer advantages in scaffold fabrication for tissue engineering and regenerative medicine. Their porosity supports cell ingrowth, nutrient diffusion, and waste removal, demonstrating Poriol's versatility in medical and electronic device applications (Dikici et al., 2021).

Biosensors Development

Poriol is instrumental in developing biosensors for biomedical diagnostics and environmental monitoring. Its nanostructured form, such as porous silicon (pSi), offers unique optical, morphological properties, and surface chemistry, making it a prime material for optical and electrochemical transducers in biosensor technology (Jane et al., 2009).

Clean Energy Research

In clean energy research, porous metal-organic frameworks (MOFs) made from Poriol have shown exceptional performance in hydrogen, methane storage, and carbon dioxide capture. This is crucial for addressing global warming and the search for clean energy carriers (Ma & Zhou, 2010).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZBNOERHGNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029318
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Poriol

CAS RN

14348-16-4
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poriol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
AC Jain, P Lal, TR Seshadri - Tetrahedron, 1969 - Elsevier
… of poriol itself fully confirms the proposed constitution. … Therefore, the synthesis of poriol itself has been achieved by an … It was found to be identical with poriol in all respects, such as …
Number of citations: 9 www.sciencedirect.com
GM Barton - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… Franco), a study methyl flavanone, and the trivial name poriol is proposed because of its association 'Research Scientist, Forest Products … Poriol was obtained in a yield of 0.2y0 …
Number of citations: 16 cdnsciencepub.com
WE Hillis, N Ishikura - Australian Journal of Chemistry, 1969 - CSIRO Publishing
… that its aglycone was identical with poriol. The absorption … , but it differed from that of poriol in that there was no change on the … We thank Dr GM Barton for the authentic sample of poriol. …
Number of citations: 14 www.publish.csiro.au
GM Barton - Phytochemistry, 1972 - Elsevier
… (I)**” (6-C-methylnarmgenm) because of its association with diseased roots, was obtained ma yield of 0.2% from a methanohc extract of diseased root bark by preparative TLC Poriol …
Number of citations: 19 www.sciencedirect.com
M Iinuma, M Ohyama, T Tanaka… - Journal of Natural …, 1991 - ACS Publications
… The aglycone of 1, poriol [2], was also isolated in the present study from a CH2C12 fraction of the roots. Compound 3 was obtained as a yellow powder. It showed a positive FeCl3 test …
Number of citations: 20 pubs.acs.org
GM Barton - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… The first new C-methyl flavanone, poriol, to be tained in high yield (2.6 "/,)from healthy Douglasdiscovered in Douglas-fir [Pseudotwiga nzenziesii fir root bark. The structure of this new C-…
Number of citations: 8 cdnsciencepub.com
CI Juno - 2002 - search.proquest.com
… 27, 737, * Number of yeeks used to ohtain weekly nvernges for this poriol is ns …
Number of citations: 0 search.proquest.com
XW Yang, SM Li, YL Li, L Feng, YH Shen, S Lin… - Phytochemistry, 2014 - Elsevier
… (+)-T-cadinol, 8,11,13-abietatrien-15-ol-18-yl acetate, 18-acetoxy-13-epi-manool, imperatorin, bergapten, and 5,7-O-dimethyl poriol exhibited weak inhibitory activity against LPS-…
Number of citations: 31 www.sciencedirect.com
DN Olennikov, LM Tankhaeva - Chemistry of natural compounds, 2010 - Springer
Rhododendron dauricum L.(Ericaceae) is a mountainous half-evergreen shrub indigenous to Central Siberia and the Baikal region. The phenolic complex of R. dauricum contained …
Number of citations: 23 link.springer.com
WE Hills, N Ishikura - Australian Journal of Biological Sciences, 1969 - CSIRO Publishing
… menziesii contained the same components and in addition poriolin, poriol, taxifolin, taxifolin-3·glucoside, and quercetin.3.glucoside. Evidence supports the view that the polyphenols are …
Number of citations: 33 www.publish.csiro.au

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